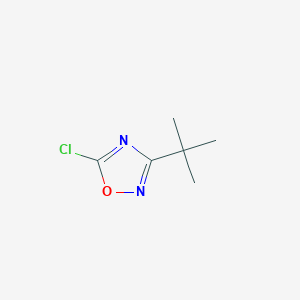

3-Tert-butyl-5-chloro-1,2,4-oxadiazole

Description

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 3 and a chlorine atom at position 3. The tert-butyl group, a bulky alkyl substituent, enhances steric stability and may improve pharmacokinetic properties such as metabolic resistance and solubility. The chlorine atom, an electron-withdrawing group (EWG), likely influences electronic interactions critical for biological activity.

Properties

Molecular Formula |

C6H9ClN2O |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-oxadiazole |

InChI |

InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 |

InChI Key |

QVYMTOPXBBNHAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Tert-butyl-5-chloro-1,2,4-oxadiazole

Amidoxime and Acyl Chloride Cyclization Method

The most widely reported and classical approach to synthesize 3-tert-butyl-5-chloro-1,2,4-oxadiazole involves the cyclodehydration reaction between pivalamidoxime (tert-butyl amidoxime) and trichloroacetyl chloride or related acyl chlorides. This method is well documented in patent literature and scientific reports.

Procedure Outline:

- Reactants: Pivalamidoxime and trichloroacetic anhydride or trichloroacetyl chloride.

- Reaction Conditions: The amidoxime is added portionwise to the acyl chloride or anhydride at controlled temperatures (35–45 °C) to avoid decomposition, followed by heating to 120–140 °C for 1 hour to promote cyclodehydration.

- Work-up: The reaction mixture is poured into ice-water to precipitate the product. The organic phase is extracted with methylene chloride, washed sequentially with water, aqueous sodium bicarbonate, and dried over anhydrous sodium sulfate.

- Isolation: Evaporation under reduced pressure yields the crude oxadiazole, which can be purified by recrystallization or distillation under vacuum.

Key Example:

- Preparation of 3-(tert-butyl)-5-trichloromethyl-1,2,4-oxadiazole was achieved with a 61% yield by reacting pivalamidoxime with trichloroacetic anhydride at 130–140 °C, followed by extraction and purification steps. The product was characterized by boiling point and elemental analysis confirming its identity.

This approach is adaptable to other acyl chlorides, including p-chlorobenzoyl chloride, to introduce chlorine substituents at the 5-position of the oxadiazole ring. The reaction mechanism involves initial formation of an O-acylamidoxime intermediate, which cyclizes upon heating to form the oxadiazole ring.

Amidoxime and Activated Carboxylic Acid Derivatives

An alternative route involves the reaction of tert-butyl amidoxime with activated carboxylic acid derivatives such as acid chlorides, anhydrides, or esters, often in the presence of coupling agents or catalysts.

- Coupling Agents: Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (DCC), or other peptide coupling reagents can activate carboxylic acids to form O-acylamidoximes.

- Cyclization: Heating the O-acylamidoxime intermediate induces cyclodehydration to the 1,2,4-oxadiazole ring.

- Solvents: N,N-Dimethylformamide (DMF) or 2-methyltetrahydrofuran are commonly used solvents.

- Yields: Moderate to good yields (up to 59%) have been reported for related oxadiazoles using this method.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride Cyclization | Pivalamidoxime + Trichloroacetyl chloride | 35–45 °C addition, then 120–140 °C heating | ~61 | Straightforward, well-established | Requires careful temperature control; moderate yield |

| Amidoxime + Activated Carboxylic Acid | Pivalamidoxime + Acid chloride/anhydride + CDI | Heating in DMF or 2-MeTHF | Up to 59 | Versatile, allows various substituents | Moderate yields; purification needed |

| One-Pot Superbase (NaOH/DMSO) | Amidoxime + Methyl/Ethyl ester | Room temperature, 4–24 h | 11–90 | Mild, simple purification | Long reaction times; functional group sensitivity |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + Nitrile | Pt(IV) catalyst, mild conditions | Variable, often low | Mild conditions | Expensive catalyst; side reactions |

Summary and Recommendations

The preparation of 3-tert-butyl-5-chloro-1,2,4-oxadiazole is most reliably achieved via the cyclodehydration of pivalamidoxime with chlorinated acyl chlorides such as trichloroacetyl chloride under controlled heating. This method provides a balance of yield, purity, and operational simplicity.

Alternative methods involving activated carboxylic acid derivatives and one-pot superbase-mediated syntheses offer versatility and milder conditions but may require optimization for chlorinated substrates and can have variable yields.

1,3-Dipolar cycloaddition methods remain less practical for this specific compound due to catalyst cost and side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated molecules to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions involving 3-tert-butyl-5-chloro-1,2,4-oxadiazole include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like manganese dioxide for oxidation reactions. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and ethanol, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from reactions involving 3-tert-butyl-5-chloro-1,2,4-oxadiazole depend on the specific reaction type. For example, substitution reactions can yield various substituted oxadiazoles, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "3-Tert-butyl-5-chloro-1,2,4-oxadiazole" with detailed data tables and case studies is not available from the provided search results, the information below compiles relevant findings regarding similar compounds and their applications in scientific research.

1,2,4-Oxadiazole Derivatives in Drug Discovery

1,2,4-Oxadiazole is a heterocyclic compound with a broad spectrum of biological activities, making it a valuable scaffold in drug discovery . Research indicates that 1,2,4-oxadiazole derivatives have anti-inflammatory, analgesic, anti-depressive, anticancer, and anti-diabetic effects . Moreover, compounds containing the 1,2,4-oxadiazole ring exhibit antimicrobial activity .

Antimicrobial Applications

Modifications of the 1,2,4-oxadiazole class of antimicrobial compounds have been explored to target bacterial pathogens . For instance, 3-trichloromethyl-5-methyl-1,2,4-oxadiazole demonstrates systemic and soil fungicidal activity .

Anticancer Research

Several studies highlight the potential of 1,2,4-oxadiazole derivatives in cancer treatment .

- Mironov et al. synthesized derivatives of Lambertianic acid with a substituted-1,2,4-oxadiazole heterocycle, which exhibited more favorable biological activity than Lambertianic Acid itself, with sub-micromolar GI50 values against human childhood and adult T acute lymphoblastic leukemia, MT-4, and human adult acute monocytic leukemia cancer cell lines . These compounds also demonstrated greater cytotoxic activity than doxorubicin .

- Abd el hameid M. K. reported novel 1,2,4-oxadiazole derivatives as analogs of Terthiophene, Terpyridine, and Prodigiosin, showing potent cytotoxic and pro-apoptotic properties against various types of carcinoma . These compounds exhibited high activity against MCF-7 and HCT-116 cancer cell lines and arrested cell proliferation at the G1 phase in MCF-7 cells, triggering apoptosis .

- Kumar P. S. et al. synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and examined their biological activity against A549, MCF-7, human amelanotic melanoma, and HT-29 cancer cell lines . Analogs demonstrated comparable or slightly lower potency than combretastatin-A4, with one analog showing the highest activity toward the A549 cell line .

Synthesis and Preparation

The synthesis of 1,2,4-oxadiazole derivatives has been detailed in several patents and research articles . For example, a patent describes the preparation of 3-(t-butyl)-5-trichloromethyl-1,2,4-oxadiazole .

Illustrative Examples of Oxadiazole Compounds

Examples of oxadiazole compounds include :

- 3-(alpha-chloroethyl)-5-methyl-1,2,4-oxadiazole

- 3-phenyl-S-trichloromethyl-1,2,4-oxadiazole

- 3-methyl-5-trichloromethyl-1,2,4-oxadiazole

- 3-ethyl-S-trichloromethyl-1,2,4-oxadiazole

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, disrupting essential biological pathways in pathogens. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

- 3-Tert-butyl-5-chloro-1,2,4-oxadiazole: The chlorine atom at position 5 aligns with findings that EWGs enhance anticancer activity. For example, Avanzo et al. demonstrated that 5-substituted oxadiazoles with EWGs (e.g., nitro or cyano groups) exhibited improved antiproliferative activity against cancer cell lines, with GI50 values as low as 4.5 µM .

- 3-(2-Chlorophenyl)-5-substituted-1,2,4-oxadiazoles : Kundu et al. synthesized analogues with a 2-chlorophenyl group at position 3, showing potent in vivo anticancer activity in mice. This highlights the synergistic effect of aryl EWGs and position-specific substitution .

Steric and Bulky Substituents

- Tert-butyl vs. In contrast, triaryl-substituted oxadiazoles (e.g., compounds A and B from Afsharirad et al.) demonstrated anti-breast cancer activity but raised cardiotoxicity concerns due to apoptosis in cardiomyocytes. The tert-butyl group’s non-aromatic nature might mitigate such risks .

Physicochemical and Pharmacokinetic Properties

- This aligns with studies on 3-tert-butyl-5-carboxylic acid methyl ester derivatives, where the tert-butyl substituent facilitated functionalization and tuning of drug-like properties .

- Ribose-Fused Oxadiazoles : Avanzo et al. incorporated oxadiazoles into ribose derivatives, achieving selective anticancer activity. While these compounds (e.g., compound 8) have higher structural complexity, the tert-butyl group in the target compound offers simplicity and synthetic accessibility .

Activity Across Disease Models

Biological Activity

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which has garnered attention due to its significant biological activities. This compound features a unique chemical structure that includes a tert-butyl group and a chloro substituent, contributing to its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. This article presents a comprehensive overview of the biological activity of 3-tert-butyl-5-chloro-1,2,4-oxadiazole, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-tert-butyl-5-chloro-1,2,4-oxadiazole can be described as follows:

- Chemical Formula: C₇H₁₁ClN₂O

- Molecular Weight: 174.63 g/mol

- Structural Characteristics:

- A five-membered ring containing two nitrogen atoms and one oxygen atom.

- A tert-butyl group at position 3.

- A chloro group at position 5.

This structural arrangement imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives.

Antimicrobial Properties

Research indicates that 3-tert-butyl-5-chloro-1,2,4-oxadiazole exhibits significant antimicrobial properties. It has been investigated for its potential as an anti-infective agent against various pathogens:

- Antibacterial Activity: The compound shows activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to multiple drugs .

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral enzymes or receptors.

- Antileishmanial Activity: The compound has also demonstrated efficacy against Leishmania species, indicating its potential use in treating leishmaniasis.

The mechanisms by which 3-tert-butyl-5-chloro-1,2,4-oxadiazole exerts its biological effects are under investigation. Potential mechanisms include:

- Enzyme Inhibition: The compound may interact with key enzymes involved in pathogen metabolism or replication. For instance, it has been suggested that it could inhibit topoisomerase I activity, a critical enzyme for DNA replication in many cancer cells .

- Receptor Modulation: Interaction with specific receptors may disrupt essential signaling pathways in pathogens or cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-tert-butyl-5-chloro-1,2,4-oxadiazole:

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring can significantly impact biological activity. For example:

Q & A

Q. What are the common synthetic routes for preparing 3-tert-butyl-5-chloro-1,2,4-oxadiazole and its derivatives?

Methodological Answer: A widely employed method involves nucleophilic substitution or cyclization reactions. For example:

- Step 1: React 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with nucleophiles like benzotriazole in acetonitrile, using potassium carbonate as a base (reflux for 10 hours).

- Step 2: Purify via recrystallization from ethyl acetate .

- Key Reagents Table:

| Reagent | Role | Conditions |

|---|---|---|

| K₂CO₃ | Base catalyst | Reflux, 10 h |

| Acetonitrile | Solvent | 80 mL |

| Ethyl acetate | Recrystallization solvent | Slow evaporation |

Q. What safety protocols are critical when handling 1,2,4-oxadiazole derivatives in the lab?

Methodological Answer:

Q. How can researchers assess the biological activity of 1,2,4-oxadiazole derivatives?

Methodological Answer:

- Antioxidant assays: Use ABTS⁺/DPPH radical scavenging or DNA oxidation inhibition (e.g., AAPH-induced oxidation) .

- Antiviral screening: Test against human rhinoviruses (hRV-B14, -A21) via metabolic balance and cytotoxicity assays .

Advanced Research Questions

Q. How do reaction mechanisms for 1,2,4-oxadiazole rearrangements vary under specific-base catalysis?

Methodological Answer: Kinetic studies reveal dual pathways:

- Uncatalyzed pathway: Proton-concentration-independent, dominant at neutral pH.

- Base-catalyzed pathway: Proton-concentration-dependent, observed at pS+ 5.55–13.8. Computational studies (DFT) are recommended to validate transition states .

Q. What structural insights can X-ray crystallography provide for 1,2,4-oxadiazole derivatives?

Q. How can computational methods optimize the design of 1,2,4-oxadiazole-based energetic materials?

Methodological Answer:

- DFT calculations: Predict detonation velocity (Dv) and pressure (P) for nitroimino derivatives.

- Thermal stability: Simulate decomposition pathways using Gaussian09 at B3LYP/6-31G(d) level.

- Example: 3-nitro-5-nitroimino-1,2,4-oxadiazole salts show Dv ≈ 8.5 km/s and P ≈ 32 GPa .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity results for 1,2,4-oxadiazole derivatives?

Methodological Answer:

- Structural variability: Substituents (e.g., tert-butyl vs. 3-FPh) alter hydrophilicity and metabolic stability .

- Assay conditions: Variations in solvent (dioxane/water ratios) or pH (pS+ scale) impact reaction kinetics .

- Resolution: Standardize assay protocols and use high-purity compounds (≥97% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.